Tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
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Overview
Description
Tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a hydroxy-substituted indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable indane derivative. One common method involves the use of Boc anhydride (tert-butoxycarbonyl anhydride) and ethanol as solvents. The reaction mixture is cooled in an ice bath, and a 70% aqueous ammonia solution is added dropwise. The mixture is then stirred at 0°C for one hour before being allowed to warm to room temperature and stirred for an additional 18 hours. The reaction progress is monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can regenerate the hydroxy group.
Scientific Research Applications
Tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of indane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: This compound features a cyano group instead of a hydroxy group, which can alter its reactivity and applications.
Tert-butyl N-(2,3-dihydro-1H-inden-5-yl)carbamate: This compound lacks the hydroxy substitution, which can affect its chemical properties and biological activity.
Uniqueness
Tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the presence of the hydroxy group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in organic synthesis and biological studies.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-7-5-9-4-6-10(16)8-11(9)12/h4,6,8,12,16H,5,7H2,1-3H3,(H,15,17) |
InChI Key |
HWLAUUTUIGOWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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